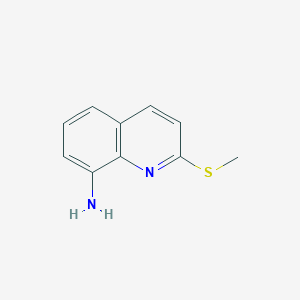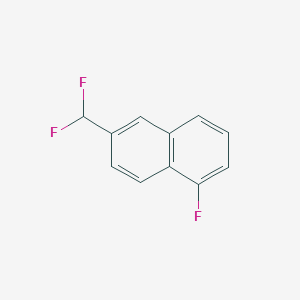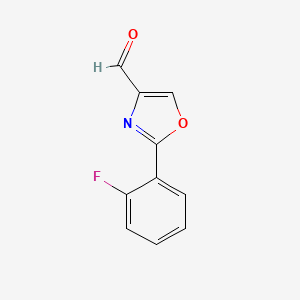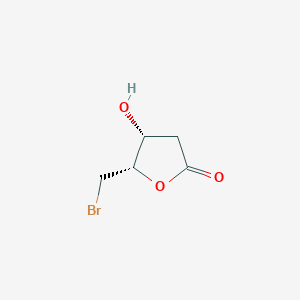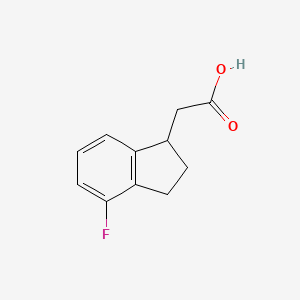
2-(Pyridin-4-ylmethyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-ylmethyl)azepane is a heterocyclic compound that features a seven-membered azepane ring with a pyridin-4-ylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylmethyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of azepane derivatives under mild conditions . The reaction conditions often include the use of palladium catalysts and Lewis acids, such as BF3·Et2O, in solvents like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-ylmethyl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds or other functional groups into simpler forms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridin-4-ylmethyl ketones, while reduction could produce pyridin-4-ylmethyl alcohols.
Applications De Recherche Scientifique
2-(Pyridin-4-ylmethyl)azepane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-ylmethyl)azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring with applications similar to those of pyrrolidine.
Uniqueness
2-(Pyridin-4-ylmethyl)azepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its seven-membered ring structure provides a different spatial arrangement compared to five- and six-membered rings, potentially leading to unique interactions with biological targets and different reactivity in chemical transformations.
Propriétés
Numéro CAS |
527674-28-8 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-(pyridin-4-ylmethyl)azepane |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(14-7-3-1)10-11-5-8-13-9-6-11/h5-6,8-9,12,14H,1-4,7,10H2 |
Clé InChI |
USHSMBXSRJAUMD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)
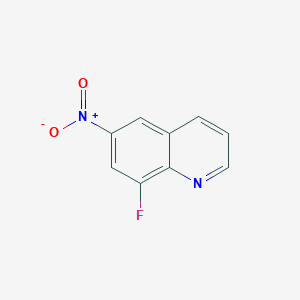
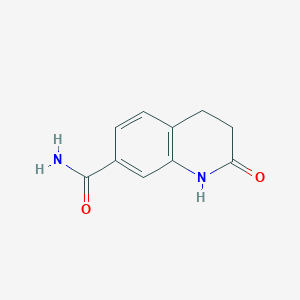
![7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)


